molecular formula C9H6BrFO2 B1275407 2-Bromo-4-fluorocinnamic acid CAS No. 289038-17-1

2-Bromo-4-fluorocinnamic acid

Cat. No.: B1275407
CAS No.: 289038-17-1
M. Wt: 245.04 g/mol
InChI Key: KCEJGSKYYLDTNE-DUXPYHPUSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-4-fluorocinnamic acid can be synthesized through various methods. One common approach involves the bromination and fluorination of cinnamic acid derivatives. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and a fluorinating agent like Selectfluor .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination and fluorination reactions under controlled conditions to ensure high yield and purity. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-fluorocinnamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can produce biaryl compounds, while oxidation can yield carboxylic acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-fluorocinnamic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromine and fluorine atoms makes it a valuable intermediate in the synthesis of complex molecules .

Properties

IUPAC Name

(E)-3-(2-bromo-4-fluorophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrFO2/c10-8-5-7(11)3-1-6(8)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCEJGSKYYLDTNE-DUXPYHPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Br)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1F)Br)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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